molecular formula C13H17N B2980623 4abeta-Methyl-2,3,4,4a,9,9abeta-hexahydro-1H-carbazole CAS No. 34261-73-9

4abeta-Methyl-2,3,4,4a,9,9abeta-hexahydro-1H-carbazole

Cat. No. B2980623
CAS RN: 34261-73-9
M. Wt: 187.286
InChI Key: ZYTYWRZPBAHJLV-CHWSQXEVSA-N
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Description

The compound “4abeta-Methyl-2,3,4,4a,9,9abeta-hexahydro-1H-carbazole” is a unique chemical that is provided to early discovery researchers as part of a collection of unique chemicals . It has an empirical formula of C13H17N and a molecular weight of 187.28 .


Molecular Structure Analysis

The molecular structure of “4abeta-Methyl-2,3,4,4a,9,9abeta-hexahydro-1H-carbazole” is complex. The compound has a SMILES string representation of Cc1ccc2NC3CCCCC3c2c1 . This indicates the presence of a carbazole ring structure, which is a tricyclic compound consisting of two benzene rings fused on either side of a pyrrole ring .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.

properties

IUPAC Name

(4aR,9aR)-4a-methyl-1,2,3,4,9,9a-hexahydrocarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-13-9-5-4-8-12(13)14-11-7-3-2-6-10(11)13/h2-3,6-7,12,14H,4-5,8-9H2,1H3/t12-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTYWRZPBAHJLV-CHWSQXEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC1NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC[C@H]1NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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